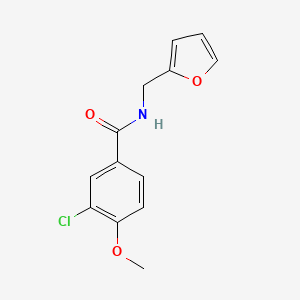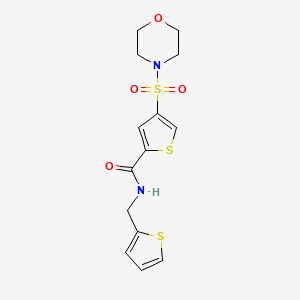![molecular formula C14H18ClNO2 B4411326 1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4411326.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine
描述
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a prodrug of the neurotransmitter γ-aminobutyric acid (GABA), which means that it is converted into GABA in the body. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. CPP has been found to have various biochemical and physiological effects, making it a valuable tool in research.
作用机制
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine works by increasing the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. This compound is converted into GABA by the enzyme GABA transaminase, which is found in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anxiolytic, analgesic, and anticonvulsant effects. This compound has also been found to have a sedative effect, making it a potential candidate for the treatment of insomnia.
实验室实验的优点和局限性
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively long half-life. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine. One potential area of research is the development of new this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound, including its use in the treatment of anxiety, pain, and insomnia. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the central nervous system.
科学研究应用
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine has been used in various scientific research applications, including studies on the central nervous system, pain management, and drug addiction. This compound has been found to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety and pain disorders.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-9-12(5-6-13(10)15)18-11(2)14(17)16-7-3-4-8-16/h5-6,9,11H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZJVVTWKBLPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol](/img/structure/B4411245.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4411258.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B4411262.png)
![1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411273.png)
![2-(5-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4411278.png)
amine hydrochloride](/img/structure/B4411285.png)
![4-[4-(5-methyl-2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4411287.png)
![4-{[(1-phenylethyl)amino]carbonyl}phenyl propionate](/img/structure/B4411295.png)
![2-methyl-N-[(5-phenyl-2-furyl)methyl]-1-propanamine hydrochloride](/img/structure/B4411298.png)
![1-[4-(benzyloxy)benzoyl]pyrrolidine](/img/structure/B4411324.png)


![2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4411349.png)